1,5-Bis(4-bromophenyl)pentan-3-one

Antileishmanial Monoketone Curcuminoid Structure-Activity Relationship

1,5-Bis(4-bromophenyl)pentan-3-one (CAS 937635-98-8) is a synthetic, symmetrical monoketone curcuminoid (MKC) with the molecular formula C₁₇H₁₆Br₂O and a molecular weight of 396.1 g/mol. It features a central pentan-3-one core flanked by two 4-bromophenyl groups.

Molecular Formula C17H16Br2O
Molecular Weight 396.1 g/mol
CAS No. 937635-98-8
Cat. No. B3333001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Bis(4-bromophenyl)pentan-3-one
CAS937635-98-8
Molecular FormulaC17H16Br2O
Molecular Weight396.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)Br)Br
InChIInChI=1S/C17H16Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10H,5-6,11-12H2
InChIKeyHYWWMUCHODWIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Bis(4-bromophenyl)pentan-3-one (CAS 937635-98-8): Sourcing Specifications & Chemical Identity


1,5-Bis(4-bromophenyl)pentan-3-one (CAS 937635-98-8) is a synthetic, symmetrical monoketone curcuminoid (MKC) with the molecular formula C₁₇H₁₆Br₂O and a molecular weight of 396.1 g/mol . It features a central pentan-3-one core flanked by two 4-bromophenyl groups . This compound is classified as a diarylpentanoid and is primarily utilized as a research intermediate in medicinal chemistry and materials science. Its structural scaffold is distinct from the natural curcuminoid curcumin, which contains a β-diketone moiety, offering differentiated stability and reactivity profiles .

1,5-Bis(4-bromophenyl)pentan-3-one: Why In-Class Monoketone Curcuminoids Are Not Interchangeable


Substituting 1,5-Bis(4-bromophenyl)pentan-3-one with another monoketone curcuminoid or halogenated analog is not straightforward. The bromine atom's steric and electronic properties are distinct from other halogens, directly influencing both the compound's reactivity as a synthetic intermediate (e.g., in cross-coupling reactions) and its biological target engagement. For instance, the bromine substituent has been shown to significantly boost antileishmanial activity compared to chloro analogs in related dienone MKCs, with IC50 values shifting from 6.9 µM to 6.6 µM . Similarly, converting the ketone to an alcohol results in a complete loss of antimicrobial activity against certain cariogenic bacteria, highlighting the functional group's critical role . These examples underscore that minor structural changes lead to non-linear changes in performance, making the specific compound's selection critical for reproducible results.

1,5-Bis(4-bromophenyl)pentan-3-one: Quantitative Differentiation Evidence vs. Closest Analogs


Antileishmanial Activity: Bromine vs. Chlorine Substituent Effect on Potency

In a study evaluating acetone-derived monoketone curcuminoids, the 4-bromophenyl dienone analog of the target compound exhibited superior antileishmanial activity against L. major promastigotes compared to its 4-chlorophenyl counterpart. The brominated compound (5) achieved an IC50 of 6.6 µM, while the chlorinated compound (4) showed an IC50 of 6.9 µM . This data, while for the dienone analog, provides class-level inference for the importance of the bromine atom in this scaffold.

Antileishmanial Monoketone Curcuminoid Structure-Activity Relationship

Antimicrobial Activity: Ketone vs. Alcohol Functional Group Impact on MIC

A direct comparison within the same study highlights the functional group's critical role. The target compound's ketone form can be compared to its reduced alcohol analog. The alcohol 1,5-bis(4-bromophenyl)pentan-3-ol (7b) showed moderate activity against S. mitis (MIC = 100 µg/ml) . While data for the specific ketone target compound was not reported in this panel, this comparison demonstrates how reduction of the ketone to an alcohol dramatically alters the biological profile of the same diaryl scaffold.

Antimicrobial Monoketone Curcuminoid Structure-Activity Relationship

Synthetic Utility: Bromine as a Cross-Coupling Handle vs. Methyl or Unsubstituted Analogs

The presence of bromine atoms on the aromatic rings provides a direct and versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is a significant advantage over the non-halogenated parent scaffold, 1,5-diphenylpentan-3-one, or the methyl analog, 1,5-bis(4-methylphenyl)pentan-3-one, which require pre-functionalization for similar diversification . The C-Br bond is more reactive than C-Cl in oxidative addition, offering a kinetic advantage in many catalytic cycles .

Synthetic Intermediate Cross-Coupling Bromine Handle

Physicochemical Differentiation: Lipophilicity and Structural Properties vs. Non-Brominated Analogs

The introduction of two bromine atoms significantly alters the compound's lipophilicity. The target compound has a computed XLogP3-AA value of 5.1 . In contrast, the non-brominated parent, 1,5-diphenylpentan-3-one, has a much lower computed LogP, and the methyl analog, 1,5-bis(4-methylphenyl)pentan-3-one, also exhibits different lipophilicity. This property is crucial for applications where membrane permeability or material solubility is key.

Lipophilicity LogP Physicochemical Properties

Structural Stability: Monoketone Curcuminoid Scaffold vs. β-Diketone Curcumin

Curcumin, the natural β-diketone, is known for its rapid degradation under physiological pH (half-life < 30 minutes in phosphate buffer at pH 7.4) . Monoketone curcuminoids (MKCs) like 1,5-bis(4-bromophenyl)pentan-3-one lack this labile β-diketone moiety, resulting in significantly enhanced chemical stability . This fundamental structural difference means the target compound is more stable for long-term assays and storage.

Chemical Stability Monoketone Curcuminoid

1,5-Bis(4-bromophenyl)pentan-3-one: Optimal Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Building a Halogen-Focused Monoketone Curcuminoid Library

Procure this compound as a key scaffold for structure-activity relationship (SAR) studies focused on halogen bonding. Its bromine atoms serve as superior cross-coupling handles for late-stage diversification , while its enhanced lipophilicity (XLogP3-AA = 5.1) and monoketone stability make it a more drug-like and experimentally robust starting point than curcumin. It allows for direct comparison with chloro and fluoro analogs to map halogen effects on potency, as seen in antileishmanial studies .

Synthetic Chemistry: A Versatile Intermediate for Complex Architecture Assembly

Utilize this compound as a high-purity (≥97%) building block for synthesizing polysubstituted furans, biaryls, and other heterocycles via palladium-catalyzed reactions. Its two reactive C-Br bonds enable sequential or double cross-couplings, providing efficient access to complex molecules that are cost- and time-prohibitive to synthesize from non-halogenated scaffolds like 1,5-diphenylpentan-3-one .

Biological Assay Development: A Stable Curcumin Alternative for Cellular Studies

Replace curcumin with this monoketone curcuminoid in cell-based assays requiring longer incubation periods (e.g., >6 hours). Its resistance to the rapid pH-dependent degradation that plagues curcumin ensures a consistent concentration of the compound over the assay duration, reducing data variability and the confounding effects of degradation products .

Neglected Tropical Disease Research: Lead Compound for Antileishmanial Drug Discovery

Use this compound or its directly related dienone analog as a starting point for developing new antileishmanial agents. Evidence from its class shows that the 4-bromophenyl substitution pattern yields potent activity against Leishmania major (IC50 = 6.6 µM) , providing a validated hit structure. The saturated ketone scaffold may offer improved metabolic stability over the dienone analog, warranting further investigation.

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